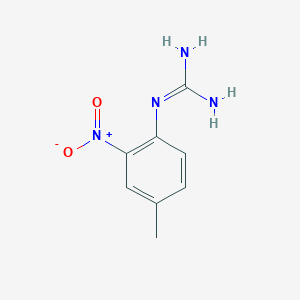
1-(4-Methyl-2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, features a guanidine group attached to a 4-methyl-2-nitrophenyl moiety, making it a subject of interest in both organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Methyl-2-nitrophenyl)guanidine can be achieved through several routes. One common method involves the reaction of 4-methyl-2-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and can be catalyzed by transition metals to improve yield and selectivity . Industrial production methods often utilize similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
1-(4-Methyl-2-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methyl-2-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity. This compound may also act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
Comparison with Similar Compounds
1-(4-Methyl-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine group, which can significantly alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methyl-2-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)7(4-5)12(13)14/h2-4H,1H3,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXORSPXDUYKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(N)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10',10'-Dimethyl-10H,10'H-spiro[acridine-9,9'-anthracene]](/img/structure/B15336420.png)
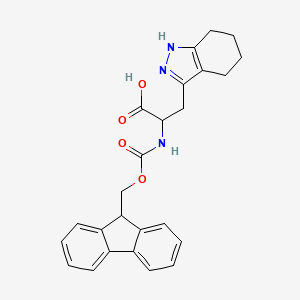
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)
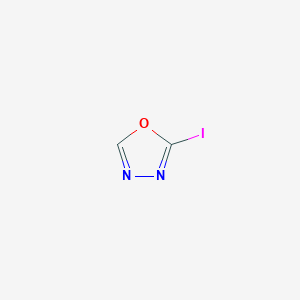
![N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
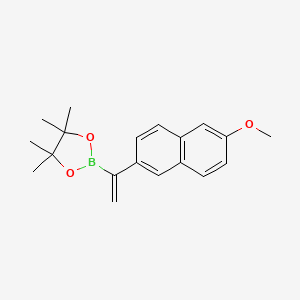
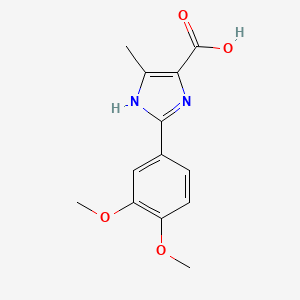
![[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15336470.png)
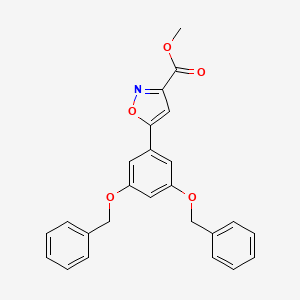
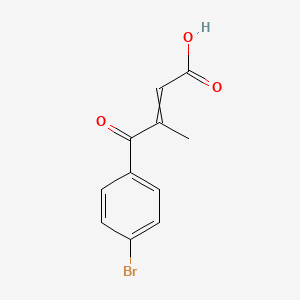
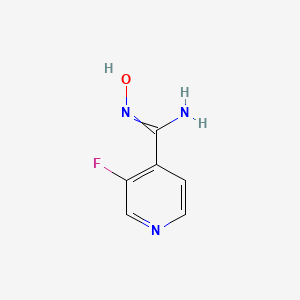
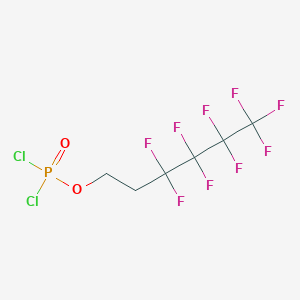
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B15336490.png)

